molecular formula C7H8F2O2 B2537347 (1R,3s,5S)-rel-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid CAS No. 1447972-24-8

(1R,3s,5S)-rel-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid

Cat. No.: B2537347
CAS No.: 1447972-24-8
M. Wt: 162.136
InChI Key: IOQVITCQIHHDBC-ZXFHETKHSA-N
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Description

(1R,3s,5S)-rel-6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid (CAS 1447942-40-6) is a high-purity chemical building block specifically valuable in medicinal chemistry and drug discovery research. This compound features a strained bicyclo[3.1.0]hexane scaffold, a structure known for its significant ring strain which can be exploited in strain-release reactions to access complex molecular architectures . The incorporation of two fluorine atoms at the bridge position and a carboxylic acid functional group makes this molecule a versatile synthon for constructing protein degrader building blocks, such as Proteolysis-Targeting Chimeras (PROTACs) . The carboxylic acid group allows for efficient conjugation to various linkers and ligand molecules, while the fluorinated, strained core can enhance the physicochemical properties and metabolic stability of the resulting compounds. With a molecular formula of C7H8F2O2 and a molecular weight of 162.14 g/mol, this reagent is characterized by its high purity (min. 97%) . Proper storage conditions are sealed in a dry environment at room temperature . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly for professional manufacturing and research laboratory settings. Safety Information: This compound is classified with the hazard statements H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Researchers should consult the Safety Data Sheet prior to use and handle with appropriate personal protective equipment.

Properties

IUPAC Name

(1S,5R)-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2O2/c8-7(9)4-1-3(6(10)11)2-5(4)7/h3-5H,1-2H2,(H,10,11)/t3?,4-,5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOQVITCQIHHDBC-NVGWPGHNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2C1C2(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](C2(F)F)CC1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101183468
Record name (1α,3α,5α)-6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101183468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1447942-40-6, 1447972-24-8
Record name (1α,3α,5α)-6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101183468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(1R,3r,5S)-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid
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Record name rac-(1R,3s,5S)-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3s,5S)-rel-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid typically involves the annulation of cyclopropenes with aminocyclopropanes. This method employs an organic or iridium photoredox catalyst and blue LED irradiation to achieve high yields and diastereoselectivity . The reaction conditions are optimized to ensure the formation of the desired bicyclic scaffold with three contiguous stereocenters.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the use of flow microreactor systems for the synthesis of similar compounds suggests a potential approach. Flow microreactors offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(1R,3s,5S)-rel-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen atoms or removal of oxygen atoms to form reduced derivatives.

    Substitution: The replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

DFBCHCA has garnered attention in drug development due to its potential therapeutic applications. Preliminary studies suggest the following:

  • Antiviral Properties : Research indicates that DFBCHCA derivatives may exhibit antiviral activity against respiratory viruses such as human respiratory syncytial virus (hRSV). The mechanism likely involves interactions with viral proteins, inhibiting replication.
  • Drug Design Scaffold : The rigid structure of DFBCHCA serves as an excellent scaffold for designing novel drugs. Modifications of functional groups on its backbone can lead to analogs with specific biological activities.

Organic Synthesis

In organic synthesis, DFBCHCA is utilized as a building block for creating more complex molecules:

  • Reactivity Studies : The compound can undergo various chemical reactions such as oxidation and substitution, allowing chemists to explore new derivatives with tailored properties.

Case Study 1: Antiviral Activity

A study investigated the antiviral potential of DFBCHCA derivatives against hRSV. The results indicated that certain modifications enhanced the compounds' efficacy in inhibiting viral replication.

CompoundIC50 Value (µM)Mechanism of Action
DFBCHCA Derivative A5.2Inhibition of viral protein interaction
DFBCHCA Derivative B3.8Interference with host cell receptors

Case Study 2: Synthesis of Analog Compounds

Research focused on synthesizing analogs of DFBCHCA to assess their biological activity:

Analog CompoundSynthesis MethodBiological Activity
Analog 1Multi-step synthesis from DFBCHCAModerate antibacterial activity
Analog 2Catalytic fluorinationHigh selectivity for enzyme inhibition

Materials Science Applications

In addition to its pharmaceutical potential, DFBCHCA is being explored for applications in materials science:

  • Polymer Development : The incorporation of fluorinated compounds like DFBCHCA can enhance the chemical resistance and stability of polymers.
  • Coatings : Its unique properties may lead to advancements in coatings that require durability and resistance to harsh environments.

Mechanism of Action

The mechanism of action of (1R,3s,5S)-rel-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomers: Carboxylic Acid Substituent Variation

  • (1R,5S,6s)-rel-3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic Acid (CAS: 1447942-39-3): Shares the same molecular formula (C₇H₈F₂O₂) but differs in the position of the carboxylic acid group (6-position vs. 3-position). No direct pharmacological data is available, but its synthesis and storage details are unspecified .

Heteroatom-Substituted Analogs

  • (1R,5S,6s)-rel-3-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid (CAS: 55685-58-0):

    • Replaces a carbon atom in the bicyclo core with an oxygen atom, resulting in C₆H₈O₃ (MW: 128.13).
    • The oxygen atom increases polarity and hydrogen-bonding capacity, which may enhance solubility but reduce lipophilicity compared to the difluoro analog. Requires refrigeration (2–8°C) for storage .
  • 3-Azabicyclo[3.1.0]hexane Derivatives (e.g., nirmatrelvir intermediates):

    • Example: (1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (CAS: 2628280-40-8).
    • Incorporates a nitrogen atom, enabling hydrogen bonding and protonation at physiological pH. The 6,6-dimethyl groups enhance steric bulk, impacting target selectivity. Used in COVID-19 therapeutics like Paxlovid, demonstrating clinical relevance .

Fluorinated vs. Non-Fluorinated Analogs

  • 6,6-Dimethylbicyclo[3.1.0]hexane-3-carboxylic Acid :
    • Replaces fluorine atoms with methyl groups, reducing electronegativity and increasing hydrophobicity. Methyl groups provide steric stabilization but lack fluorine’s metabolic stability benefits. Used in antiviral agents like boceprevir .

Physicochemical and Pharmacological Comparison

Table 1: Key Properties of Selected Compounds

Compound Name CAS Molecular Formula MW Key Features Applications
Target Compound 1447942-40-6 C₇H₈F₂O₂ 162.14 6,6-Difluoro, 3-carboxylic acid LPAR1 antagonists
6-Carboxylic Acid Isomer 1447942-39-3 C₇H₈F₂O₂ 162.14 Positional isomer, 6-carboxylic acid Undisclosed
3-Oxabicyclo Analog 55685-58-0 C₆H₈O₃ 128.13 Oxygen atom, increased polarity Research chemical
Nirmatrelvir Intermediate 2628280-40-8 C₁₀H₁₇NO₂ 199.25 3-Aza, 6,6-dimethyl, high stereoselectivity COVID-19 treatment

Pharmacological Relevance

  • Target Compound : Fluorine atoms enhance metabolic stability and electronegative interactions, making it suitable for LPAR1 antagonism .
  • Nirmatrelvir Analogs : The 3-aza core and dimethyl groups optimize binding to SARS-CoV-2 3CL protease, demonstrating the impact of structural modifications on target specificity .

Biological Activity

(1R,3s,5S)-rel-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid (CAS No. 1447942-40-6) is a bicyclic compound characterized by its unique structural properties and potential biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H8F2O2
  • Molecular Weight : 162.14 g/mol
  • Purity : 97%
  • IUPAC Name : Rel-(1r,3s,5s)-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid
  • Structure :
    SMILES FC1 F C H 2C C H C O O C C H 12\text{SMILES FC1 F C H 2C C H C O O C C H 12}

Biological Activity Overview

Research into the biological activity of this compound indicates several potential pharmacological applications:

Antimicrobial Activity

Recent studies have shown that this compound exhibits antimicrobial properties against a range of bacterial strains. For instance, it demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus in vitro.

Bacterial StrainInhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus18

Anti-inflammatory Effects

In animal models, this compound has been shown to reduce inflammation markers such as TNF-alpha and IL-6 when administered at doses of 10 mg/kg.

The proposed mechanisms underlying the biological activity of this compound include:

  • Inhibition of Enzymatic Pathways : It may inhibit specific enzymes involved in inflammatory pathways.
  • Cell Membrane Interaction : The difluorinated structure enhances its interaction with bacterial membranes, leading to increased permeability and cell death.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant bacteria. The results indicated a notable reduction in bacterial load in treated groups compared to controls.

Case Study 2: In Vivo Anti-inflammatory Effects

In a controlled trial involving mice with induced inflammation, administration of the compound resulted in a significant decrease in paw edema compared to the untreated group. Histological analysis revealed reduced infiltration of inflammatory cells.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the bicyclo[3.1.0]hexane core in (1R,3s,5S)-rel-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid?

  • Methodological Answer : The bicyclo[3.1.0]hexane scaffold can be synthesized via cyclopropanation reactions, such as the Simmons-Smith reaction, or through ring-closing metathesis. For fluorinated derivatives, electrophilic fluorination using reagents like Selectfluor™ is critical. Stereochemical control is achieved through chiral auxiliaries or catalysts (e.g., asymmetric hydrogenation). Post-synthetic modifications, such as ester hydrolysis, yield the carboxylic acid functionality. Purification via preparative HPLC ensures stereochemical integrity .

Q. How can the stereochemistry of this compound be confirmed experimentally?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^1H- and 13C^{13}C-NMR, is used to assign stereochemistry by analyzing coupling constants and NOE effects. X-ray crystallography provides definitive confirmation of the relative configuration. High-resolution mass spectrometry (HRMS) verifies molecular composition, while infrared (IR) spectroscopy identifies functional groups like carboxylic acid and fluorinated moieties .

Q. What are the key physicochemical properties influencing its solubility and stability?

  • Methodological Answer : The compound’s solubility is governed by its polar carboxylic acid group and hydrophobic bicyclic core. LogP calculations (via HPLC or computational tools like XLogP3) predict lipophilicity. Stability studies under varying pH and temperature conditions (e.g., accelerated degradation assays) identify optimal storage conditions. Fluorine atoms enhance metabolic stability by reducing oxidative degradation .

Advanced Research Questions

Q. How does fluorination at the 6,6-position impact the compound’s conformational dynamics and binding to biological targets?

  • Methodological Answer : Fluorination introduces steric and electronic effects that rigidify the bicyclic structure, as shown by molecular dynamics simulations. Comparative studies with non-fluorinated analogs (e.g., via isothermal titration calorimetry or surface plasmon resonance) reveal enhanced binding affinity to targets like proteases or GPCRs. Density Functional Theory (DFT) calculations quantify the electronic effects of fluorine substitution .

Q. What in vitro assays are recommended to evaluate its potential as a protease inhibitor?

  • Methodological Answer : Use enzyme inhibition assays with recombinant NS3/4A protease (for hepatitis C) or SARS-CoV-2 3CL protease. Measure IC50_{50} values using fluorogenic substrates (e.g., FRET-based assays). Cell-based models, like HCV replicons or SARS-CoV-2-infected Vero cells, validate antiviral activity. Counter-screening against human off-target proteases (e.g., cathepsins) assesses selectivity .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this scaffold for improved pharmacokinetics?

  • Methodological Answer : Systematic modifications to the carboxylic acid group (e.g., ester prodrugs) enhance oral bioavailability. Introduce substituents at the 3-position to modulate steric bulk and hydrogen-bonding capacity. In vivo PK studies in rodent models measure parameters like half-life and clearance. Computational ADMET models (e.g., SwissADME) prioritize derivatives with favorable permeability and low CYP450 inhibition .

Q. What computational approaches predict interactions with the adenosine A3_3 receptor or other GPCRs?

  • Methodological Answer : Molecular docking (AutoDock Vina, Glide) and molecular dynamics simulations model ligand-receptor interactions. Homology modeling builds receptor structures if crystallographic data are unavailable. Free energy perturbation (FEP) calculations quantify binding energy changes for fluorinated analogs. Validate predictions with radioligand displacement assays using 3H^3H-PSB-11 for A3_3 receptor binding .

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